2-[3-(2-fluorophenyl)-2-oxoimidazolidin-1-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide
CAS No.: 1251685-14-9
Cat. No.: VC4491577
Molecular Formula: C18H15F4N3O3
Molecular Weight: 397.33
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1251685-14-9 |
|---|---|
| Molecular Formula | C18H15F4N3O3 |
| Molecular Weight | 397.33 |
| IUPAC Name | 2-[3-(2-fluorophenyl)-2-oxoimidazolidin-1-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide |
| Standard InChI | InChI=1S/C18H15F4N3O3/c19-14-3-1-2-4-15(14)25-10-9-24(17(25)27)11-16(26)23-12-5-7-13(8-6-12)28-18(20,21)22/h1-8H,9-11H2,(H,23,26) |
| Standard InChI Key | SYZRNACWIYLJPU-UHFFFAOYSA-N |
| SMILES | C1CN(C(=O)N1CC(=O)NC2=CC=C(C=C2)OC(F)(F)F)C3=CC=CC=C3F |
Introduction
Chemical Identity and Structural Features
Molecular Composition
The compound has the following identifiers:
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CAS No.: 1251685-14-9
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Molecular Formula: C₁₈H₁₅F₄N₃O₃
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Molecular Weight: 397.33 g/mol
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IUPAC Name: 2-[3-(2-Fluorophenyl)-2-oxoimidazolidin-1-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide.
The structure comprises:
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A 2-oxoimidazolidinone ring substituted at position 3 with a 2-fluorophenyl group.
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An acetamide linker bridging the imidazolidinone and a 4-(trifluoromethoxy)phenyl moiety.
Spectroscopic Characterization
Though experimental data for this specific compound are sparse, analogous N-phenylacetamide derivatives are typically characterized via:
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¹H/¹³C NMR: Peaks for aromatic protons (δ 6.8–7.8 ppm), amide NH (δ ~10–11 ppm), and methyl/methylene groups (δ 2.5–4.5 ppm) .
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LC/MS: Molecular ion peaks consistent with the formula C₁₈H₁₅F₄N₃O₃ (e.g., m/z 397.33).
Synthesis and Reaction Pathways
Synthetic Strategies
The synthesis likely involves a multi-step approach:
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Imidazolidinone Formation: Cyclization of a diamine precursor (e.g., 1,2-diaminoethane) with a carbonyl source (e.g., phosgene or urea) to form the 2-oxoimidazolidinone core.
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Substitution at Position 3: Introduction of the 2-fluorophenyl group via nucleophilic aromatic substitution or Suzuki coupling .
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Acetamide Linker Installation: Alkylation of the imidazolidinone nitrogen with 2-chloro-N-[4-(trifluoromethoxy)phenyl]acetamide under basic conditions (e.g., K₂CO₃ in acetone) .
Table 1: Hypothetical Synthesis Conditions
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| 1 | 1,2-Diaminoethane, urea, 150°C | 60–70% | |
| 2 | 2-Fluorophenylboronic acid, Pd(PPh₃)₄, DMF | 45–55% | |
| 3 | 2-Chloroacetamide derivative, K₂CO₃, acetone | 50–60% |
Structural and Conformational Analysis
Crystallographic Insights
While no crystal structure exists for this compound, related N-(4-fluorophenyl)acetamides exhibit:
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Dihedral Angles: ~87° between amide and aromatic planes, reducing steric strain .
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Hydrogen Bonding: C=O⋯H–N interactions stabilizing dimeric structures .
Hirshfeld Surface Analysis
In analogous compounds (e.g., flufenacet metabolites):
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Intermolecular Contacts: Dominated by H⋯F (28%) and H⋯O (22%) interactions .
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Packing Efficiency: Enhanced by short O⋯π contacts (~3.06 Å) .
Physicochemical Properties
Solubility and Lipophilicity
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Solubility: Moderate in polar aprotic solvents (e.g., DMSO, acetone) due to the amide group; limited aqueous solubility (log P ~3.5 predicted).
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Thermal Stability: Decomposition above 200°C, inferred from thermogravimetric analysis of similar acetamides .
Table 2: Predicted Physicochemical Parameters
| Parameter | Value | Method |
|---|---|---|
| log P | 3.5 | XLogP3 |
| PSA | 78.9 Ų | E-Dragon |
| Rotatable Bonds | 5 | - |
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